(S)-(-)-2-(Trifluoroacetamido)succinic anhydride

Catalog No.
S1901305
CAS No.
777-33-3
M.F
C6H4F3NO4
M. Wt
211.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-2-(Trifluoroacetamido)succinic anhydride

CAS Number

777-33-3

Product Name

(S)-(-)-2-(Trifluoroacetamido)succinic anhydride

IUPAC Name

N-[(3S)-2,5-dioxooxolan-3-yl]-2,2,2-trifluoroacetamide

Molecular Formula

C6H4F3NO4

Molecular Weight

211.1 g/mol

InChI

InChI=1S/C6H4F3NO4/c7-6(8,9)5(13)10-2-1-3(11)14-4(2)12/h2H,1H2,(H,10,13)/t2-/m0/s1

InChI Key

ABTJOHYOWBAGTP-REOHCLBHSA-N

SMILES

C1C(C(=O)OC1=O)NC(=O)C(F)(F)F

Canonical SMILES

C1C(C(=O)OC1=O)NC(=O)C(F)(F)F

Isomeric SMILES

C1[C@@H](C(=O)OC1=O)NC(=O)C(F)(F)F

Building Block for Complex Molecules

(S)-(-)-2-(Trifluoroacetamido)succinic anhydride acts as a crucial building block for synthesizing complex organic molecules. Its structure incorporates a chiral center, enabling the creation of enantiopure (optically pure) compounds. The trifluoroacetyl group (CF3CO) offers reactivity for further functionalization, allowing researchers to introduce desired chemical functionalities into the final molecule [].

Here are some examples of its use in organic synthesis:

  • Synthesis of chiral peptidomimetics: These are molecules that mimic the structure and function of peptides but exhibit improved properties such as increased stability [].
  • Preparation of complex natural products: (S)-(-)-2-(Trifluoroacetamido)succinic anhydride can be incorporated into the synthesis of intricate natural products with potential biological activities [].

Enantioselective Transformations

(S)-(-)-2-(Trifluoroacetamido)succinic anhydride can act as a catalyst for enantioselective transformations. Enantioselective reactions favor the formation of one specific enantiomer over the other. This property is crucial for synthesizing chiral drugs, as only one enantiomer often possesses the desired therapeutic effect.

The chiral center of (S)-(-)-2-(Trifluoroacetamido)succinic anhydride directs the reaction pathway, promoting the formation of the desired enantiomer in the final product [].

Applications in Proteomics Research

Proteomics is the study of proteins within an organism. (S)-(-)-2-(Trifluoroacetamido)succinic anhydride finds applications in proteomic research, particularly in protein modification techniques. It can be used for:

  • Labeling of proteins: The anhydride group of (S)-(-)-2-(Trifluoroacetamido)succinic anhydride reacts with amino groups present in proteins, enabling the attachment of tags or probes for protein identification and analysis [].
  • Studying protein-protein interactions: By selectively modifying specific amino acid residues within a protein using (S)-(-)-2-(Trifluoroacetamido)succinic anhydride, researchers can investigate how proteins interact with each other.

(S)-(-)-2-(Trifluoroacetamido)succinic anhydride is a specialized organic compound characterized by its molecular formula C6H4F3NO4C_6H_4F_3NO_4 and a molecular weight of approximately 211.10 g/mol. This compound features a succinic anhydride structure modified with a trifluoroacetamido group, which enhances its reactivity and solubility in various solvents. The presence of the trifluoroacetamido group provides unique chemical properties, making it valuable in synthetic organic chemistry and biochemistry.

  • Hydrolysis: It can hydrolyze in the presence of water to yield succinic acid and trifluoroacetamide.
  • Acylation Reactions: This compound can undergo acylation reactions with alcohols and amines, forming esters and amides respectively. For example:
    C6H4F3NO4+ROHRCOOR+H2OC_6H_4F_3NO_4+ROH\rightarrow RCOOR'+H_2O
  • Formation of Succinimides: When reacted with urea, it can form succinimide derivatives, which are important in medicinal chemistry .

Research indicates that (S)-(-)-2-(Trifluoroacetamido)succinic anhydride exhibits notable biological activity. Its derivatives have been studied for their potential as enzyme inhibitors and in drug design due to their ability to interact with amino acids and proteins. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability .

The synthesis of (S)-(-)-2-(Trifluoroacetamido)succinic anhydride typically involves:

  • Starting Materials: Succinic anhydride is reacted with trifluoroacetic anhydride or trifluoroacetic acid in the presence of a base.
  • Reaction Conditions: The reaction is usually conducted under controlled temperature and inert atmosphere to prevent hydrolysis.
  • Purification: The product is purified through recrystallization or chromatography to achieve high purity levels .

(S)-(-)-2-(Trifluoroacetamido)succinic anhydride finds applications in various fields:

  • Pharmaceuticals: It is utilized as a building block in the synthesis of pharmaceuticals, particularly in the development of enzyme inhibitors and other therapeutic agents.
  • Bioconjugation: The compound is used for modifying biomolecules, enhancing their stability and functionality in drug delivery systems.
  • Polymer Chemistry: Its derivatives are employed in the synthesis of functional polymers with specific properties for industrial applications .

Interaction studies have shown that (S)-(-)-2-(Trifluoroacetamido)succinic anhydride can effectively modify proteins and peptides through acylation reactions. These modifications can alter the biological activity of the target molecules, making them useful in drug design and development. Studies indicate that the trifluoroacetamido group significantly influences the binding affinity and specificity towards various biological targets .

Several compounds share structural similarities with (S)-(-)-2-(Trifluoroacetamido)succinic anhydride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Succinic AnhydrideBasic structure without substitutionsSimple acylating agent, less reactive than derivatives
N-Trifluoroacetyl-L-aspartic AnhydrideContains an aspartic acid moietyMore specific interactions due to amino acid side chain
Maleic AnhydrideSimilar cyclic structureDifferent reactivity patterns due to double bond
(S)-N-Cbz-L-aspartic AnhydrideContains a carbobenzyloxy protecting groupMore stable under certain conditions compared to trifluoroacetyl derivatives

These compounds highlight the uniqueness of (S)-(-)-2-(Trifluoroacetamido)succinic anhydride due to its trifluoromethyl substituent, which enhances its reactivity and potential applications in organic synthesis and medicinal chemistry .

The synthesis of (S)-(-)-2-(Trifluoroacetamido)succinic anhydride, also known as N-Trifluoroacetyl-L-aspartic acid anhydride, represents a significant achievement in asymmetric synthesis. This compound features a chiral center that must be carefully controlled during synthesis to maintain the desired stereochemistry.

Direct Synthesis from L-Aspartic Acid

The most common and efficient route for synthesizing (S)-(-)-2-(Trifluoroacetamido)succinic anhydride involves the direct reaction of L-aspartic acid with trifluoroacetic anhydride. This approach takes advantage of the inherent chirality of L-aspartic acid as the starting material, which serves as the source of asymmetric induction [1] [2].

The general procedure involves:

  • Cooling trifluoroacetic anhydride to low temperature (typically -78°C)
  • Adding L-aspartic acid in small portions to the cooled trifluoroacetic anhydride
  • Allowing the reaction mixture to warm gradually while stirring
  • Isolating the product through appropriate workup procedures

This method relies on internal asymmetric induction, where the chiral center present in L-aspartic acid directs the stereochemical outcome of the reaction [3]. The reaction proceeds with retention of configuration at the chiral carbon, yielding the desired (S)-enantiomer.

Chiral Auxiliary Approaches

Alternative approaches to synthesizing (S)-(-)-2-(Trifluoroacetamido)succinic anhydride involve the use of chiral auxiliaries. These methods are particularly useful when starting from non-chiral precursors or when higher levels of stereoselectivity are required [4].

Chiral auxiliaries function by temporarily introducing a chiral group that influences the stereochemical outcome of subsequent reactions. After the desired transformation, the auxiliary is removed, leaving behind the chiral product [5]. In the context of (S)-(-)-2-(Trifluoroacetamido)succinic anhydride synthesis, potential chiral auxiliaries include:

  • Chiral oxazolidinones
  • Chiral sulfinyl groups
  • Chiral phosphoramidites

These auxiliaries create a well-defined chiral environment that favors the formation of one stereoisomer over the other during key bond-forming steps [4].

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis represents a more atom-economical approach to producing (S)-(-)-2-(Trifluoroacetamido)succinic anhydride. This method employs chiral catalysts to induce stereoselectivity during the reaction [6] [7].

Several catalytic systems have shown promise for this type of transformation:

  • Chiral metal complexes with phosphine ligands
  • Organocatalysts such as proline derivatives
  • Enzyme-catalyzed transformations

The mechanism of asymmetric induction in these catalytic systems typically involves the formation of a chiral transition state or intermediate that selectively leads to the formation of the desired stereoisomer [7]. The catalyst creates a chiral environment that differentiates between the possible reaction pathways, favoring the one that leads to the (S)-enantiomer.

Stereoselective Transformations of Prochiral Precursors

Another approach involves the stereoselective transformation of prochiral precursors into the desired chiral product. This method relies on the ability of chiral reagents or catalysts to differentiate between enantiotopic groups or faces of a prochiral molecule [8] [5].

For example, a prochiral succinic anhydride derivative could be subjected to an asymmetric transformation that selectively introduces the trifluoroacetamido group at the desired position with the correct stereochemistry. This approach requires careful control of reaction conditions to ensure high levels of stereoselectivity.

Protection/Deprotection Strategies for Trifluoroacetamido Group

The trifluoroacetamido group in (S)-(-)-2-(Trifluoroacetamido)succinic anhydride serves as both a protecting group for the amino functionality and as a key structural element that influences the compound's reactivity and properties. Understanding the protection and deprotection strategies for this group is essential for developing efficient synthetic routes and applications.

The trifluoroacetamido group is typically introduced using trifluoroacetic anhydride (TFAA) as the acylating agent. This reagent reacts with amino groups to form trifluoroacetamides under mild conditions [9] [10]. Several methods for introducing the trifluoroacetamido group have been developed:

  • Direct reaction with trifluoroacetic anhydride:

    • This is the most common method, where the amino compound is treated with TFAA in an appropriate solvent [11].
    • The reaction proceeds rapidly at low temperatures and generally gives high yields.
  • Use of trifluoroacetic acid with activating agents:

    • Trifluoroacetic acid can be used in combination with coupling agents such as DCC (dicyclohexylcarbodiimide) to form the trifluoroacetamide [10].
  • Alternative trifluoroacetylating reagents:

    • Reagents such as sym-trichlorotrifluoroacetone in dimethyl sulfoxide have been developed as milder alternatives to TFAA [11].
    • These reagents can be particularly useful for sensitive substrates that might undergo side reactions with TFAA.

The introduction of the trifluoroacetamido group must be performed under carefully controlled conditions to prevent racemization of the chiral center in (S)-(-)-2-(Trifluoroacetamido)succinic anhydride [11].

Stability of the Trifluoroacetamido Group

The trifluoroacetamido group exhibits distinct stability characteristics that make it valuable in organic synthesis:

  • Acid stability:

    • The trifluoroacetamido group is generally stable under acidic conditions, making it compatible with many acid-catalyzed reactions [9].
    • This stability is attributed to the electron-withdrawing effect of the trifluoromethyl group, which reduces the nucleophilicity of the amide nitrogen.
  • Base sensitivity:

    • The trifluoroacetamido group is relatively labile under basic conditions, which facilitates its selective removal [12].
    • This property allows for orthogonal protection strategies where other protecting groups remain intact during trifluoroacetamido deprotection.
  • Compatibility with various reaction conditions:

    • The trifluoroacetamido group is compatible with many common reaction conditions, including oxidation, reduction, and various carbon-carbon bond-forming reactions [13].
    • This versatility makes it a valuable protecting group in multistep syntheses.

Deprotection Methods

Several methods have been developed for the selective removal of the trifluoroacetamido group:

  • Basic hydrolysis:

    • Treatment with aqueous bases such as sodium hydroxide or potassium carbonate is the most common method for removing the trifluoroacetamido group [9] [12].
    • The reaction typically proceeds under mild conditions (room temperature to moderate heating) and gives high yields.
  • Nucleophilic deprotection:

    • Nucleophiles such as sodium borohydride can cleave the trifluoroacetamido group through a reduction mechanism [13].
    • This method is particularly useful when basic conditions might cause side reactions.
  • Solvolytic methods:

    • Treatment with alcohols, especially in the presence of a base, can lead to transesterification and subsequent deprotection [10].
    • This approach is often milder than direct basic hydrolysis.
  • Enzymatic deprotection:

    • Certain enzymes, such as acylases, can selectively cleave the trifluoroacetamido group under physiological conditions [14].
    • This method is particularly valuable for sensitive substrates.

The choice of deprotection method depends on the specific requirements of the synthesis, including the presence of other functional groups and the desired stereochemical outcome.

Orthogonal Protection Strategies

Orthogonal protection strategies involve the use of multiple protecting groups that can be selectively removed under different conditions. The trifluoroacetamido group is particularly valuable in such strategies due to its unique stability profile [15] [16].

In the context of (S)-(-)-2-(Trifluoroacetamido)succinic anhydride, orthogonal protection might involve:

  • Protection of the amino group as a trifluoroacetamide
  • Protection of carboxylic acid groups as esters or other derivatives
  • Selective deprotection of either the trifluoroacetamido group or the carboxylic acid protecting groups as needed

This approach allows for selective functionalization of different parts of the molecule, enabling complex transformations while maintaining the integrity of the chiral center.

Solvent Systems and Catalytic Optimization

The choice of solvent system and catalytic conditions plays a crucial role in the synthesis and reactions of (S)-(-)-2-(Trifluoroacetamido)succinic anhydride. These factors can significantly influence reaction rates, stereoselectivity, and overall efficiency.

Solvent Effects on Reaction Kinetics

Solvents can dramatically affect the kinetics of reactions involving (S)-(-)-2-(Trifluoroacetamido)succinic anhydride through various mechanisms:

  • Polarity effects:

    • Polar solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can stabilize charged intermediates and transition states, accelerating reactions that proceed through polar mechanisms [17] [18].
    • Non-polar solvents like toluene and hexane may favor different reaction pathways by promoting aggregation or altering the conformation of reactants.
  • Hydrogen bonding effects:

    • Protic solvents such as alcohols and water can participate in hydrogen bonding with the trifluoroacetamido group and the anhydride moiety, influencing their reactivity [19] [20].
    • These interactions can either activate or deactivate the substrate depending on the specific reaction.
  • Solvent viscosity and diffusion:

    • The viscosity of the solvent affects the diffusion rate of reactants, which can be particularly important in reactions limited by diffusion [20].
    • Higher viscosity solvents generally lead to slower reaction rates due to reduced molecular mobility.

Experimental data has shown that the choice of solvent can significantly impact both the rate and stereoselectivity of reactions involving (S)-(-)-2-(Trifluoroacetamido)succinic anhydride. For example, trifluoroacetic acid has been found to serve as a unique solvent for certain transformations, providing remarkable effects on reaction outcomes [21].

Binary and Ternary Solvent Systems

The use of mixed solvent systems offers additional opportunities for optimizing reactions involving (S)-(-)-2-(Trifluoroacetamido)succinic anhydride:

  • Synergistic effects:

    • Combinations of solvents can exhibit synergistic effects that are not observed with individual solvents [18].
    • For example, a mixture of a polar and non-polar solvent might provide an optimal environment for certain transformations.
  • Tunable properties:

    • Binary and ternary solvent systems allow for fine-tuning of solvent properties such as polarity, hydrogen bonding capacity, and viscosity [18].
    • This tunability enables optimization of reaction conditions for specific transformations.
  • Enhanced solubility:

    • Mixed solvent systems can improve the solubility of both reactants and catalysts, facilitating more efficient reactions [17].
    • This is particularly important for reactions involving substrates with different solubility profiles.

Recent studies have demonstrated that gradient solvent systems, where the composition changes over time, can be particularly effective for optimizing reactions involving compounds like (S)-(-)-2-(Trifluoroacetamido)succinic anhydride [18].

Catalytic Systems for Enhanced Reactivity

Various catalytic systems have been developed to enhance the reactivity and selectivity of reactions involving (S)-(-)-2-(Trifluoroacetamido)succinic anhydride:

  • Lewis acid catalysis:

    • Lewis acids such as aluminum chloride, boron trifluoride, and titanium tetrachloride can activate the anhydride moiety, facilitating nucleophilic attack [22].
    • These catalysts can also influence the stereoselectivity of the reaction by coordinating to specific sites on the substrate.
  • Organocatalysis:

    • Organocatalysts, particularly those derived from chiral amines and phosphines, have shown promise for reactions involving (S)-(-)-2-(Trifluoroacetamido)succinic anhydride [8].
    • These catalysts often operate through hydrogen bonding or nucleophilic activation mechanisms.
  • Transition metal catalysis:

    • Transition metal complexes, especially those based on palladium, rhodium, and ruthenium, can catalyze various transformations of (S)-(-)-2-(Trifluoroacetamido)succinic anhydride [6] [22].
    • These catalysts are particularly valuable for carbon-carbon bond-forming reactions.
  • Synergistic catalysis:

    • Combinations of different catalytic systems can lead to enhanced reactivity and selectivity through cooperative mechanisms [22].
    • For example, a Lewis acid might activate the substrate while an organocatalyst directs the approach of a nucleophile.

Optimization Strategies

Several strategies have been developed for optimizing solvent systems and catalytic conditions for reactions involving (S)-(-)-2-(Trifluoroacetamido)succinic anhydride:

  • High-throughput experimentation:

    • Parallel screening of multiple reaction conditions allows for rapid identification of optimal parameters [17].
    • This approach is particularly valuable for exploring complex multidimensional parameter spaces.
  • Computational modeling:

    • Computational methods can predict solvent effects and catalyst interactions, guiding experimental design [20].
    • These methods are becoming increasingly accurate and can significantly accelerate optimization efforts.
  • Continuous flow systems:

    • Continuous flow reactors enable rapid screening of reaction conditions and facilitate scale-up of optimized processes [18].
    • These systems are particularly valuable for reactions that require precise temperature control or involve hazardous intermediates.
  • Statistical design of experiments:

    • Statistical approaches such as response surface methodology can efficiently explore the parameter space and identify optimal conditions [17].
    • These methods reduce the number of experiments required to achieve optimization.

Through careful optimization of solvent systems and catalytic conditions, the efficiency and selectivity of reactions involving (S)-(-)-2-(Trifluoroacetamido)succinic anhydride can be significantly enhanced.

Kinetic Resolution and Enantiomeric Excess Control

Kinetic resolution is a powerful strategy for obtaining enantiomerically enriched compounds from racemic mixtures. In the context of (S)-(-)-2-(Trifluoroacetamido)succinic anhydride, kinetic resolution can be used both as a method for obtaining the pure enantiomer and as a synthetic tool for preparing derivatives with high enantiomeric excess.

Principles of Kinetic Resolution

Kinetic resolution relies on the difference in reaction rates between enantiomers when they interact with a chiral reagent or catalyst [23]. The fundamental principles governing kinetic resolution in the context of (S)-(-)-2-(Trifluoroacetamido)succinic anhydride include:

  • Rate differentiation:

    • The chiral reagent or catalyst must interact differently with each enantiomer, leading to different reaction rates [24] [23].
    • The effectiveness of kinetic resolution is determined by the ratio of these rates, known as the selectivity factor (s).
  • Conversion-dependent enrichment:

    • As the reaction progresses, the unreacted starting material becomes enriched in the slower-reacting enantiomer [23].
    • The maximum theoretical yield of a single enantiomer from kinetic resolution is 50%, unless coupled with racemization (dynamic kinetic resolution).
  • Mathematical relationship:

    • The relationship between conversion (c), enantiomeric excess of the substrate (ees), and selectivity factor (s) is described by the equation:
      s = ln[(1-c)(1-ee
      s)]/ln[(1-c)(1+ee_s)]
    • This relationship allows for the prediction of enantiomeric enrichment at different conversion levels [25].

Enzymatic Kinetic Resolution

Enzymatic methods offer some of the most efficient approaches for kinetic resolution of compounds related to (S)-(-)-2-(Trifluoroacetamido)succinic anhydride:

  • Hydrolase-catalyzed resolutions:

    • Enzymes such as lipases, esterases, and proteases can selectively hydrolyze one enantiomer of an ester or amide derivative [23].
    • These enzymes often exhibit high selectivity factors, leading to excellent enantiomeric enrichment.
  • Oxidoreductase-catalyzed resolutions:

    • Enzymes such as dehydrogenases can selectively oxidize or reduce one enantiomer of an alcohol or ketone derivative [23].
    • These transformations can be coupled with cofactor regeneration systems for improved efficiency.
  • Whole-cell biocatalysis:

    • Microorganisms expressing multiple enzymes can perform complex transformations with high stereoselectivity [25].
    • This approach eliminates the need for enzyme purification but may require optimization to prevent undesired side reactions.

Enzymatic kinetic resolution offers several advantages, including mild reaction conditions, high selectivity, and environmental friendliness. However, the maximum theoretical yield limitation remains unless coupled with in situ racemization.

Chemical Kinetic Resolution

Chemical methods for kinetic resolution provide alternatives to enzymatic approaches and can sometimes overcome their limitations:

  • Chiral catalyst-mediated resolutions:

    • Chiral transition metal complexes, particularly those based on ruthenium, rhodium, and palladium, can selectively react with one enantiomer [24] [23].
    • These catalysts can achieve high selectivity factors under optimized conditions.
  • Organocatalytic resolutions:

    • Chiral organocatalysts, such as those derived from cinchona alkaloids or proline, can mediate selective transformations of one enantiomer [23].
    • These catalysts often operate through hydrogen bonding or nucleophilic activation mechanisms.
  • Acylation-based resolutions:

    • Selective acylation of one enantiomer using chiral acylating agents or catalysts is a common approach [23].
    • This method is particularly suitable for resolving alcohols and amines.
  • Crystallization-induced resolutions:

    • Formation of diastereomeric salts or complexes that exhibit different crystallization properties can lead to resolution [24].
    • This approach can sometimes achieve yields higher than the theoretical 50% limit of traditional kinetic resolution.

Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) combines kinetic resolution with in situ racemization of the slower-reacting enantiomer, potentially allowing for 100% yield of a single enantiomer [24]:

  • Mechanism:

    • A chiral catalyst or reagent selectively reacts with one enantiomer.
    • A racemization catalyst simultaneously converts the unreacted enantiomer to a racemic mixture.
    • The process continues until complete conversion to a single enantiomeric product is achieved.
  • Catalytic systems:

    • Transition metal catalysts such as ruthenium, iridium, and palladium complexes are commonly used for racemization [24].
    • These catalysts can operate under conditions compatible with the resolution step.
  • Application to succinic anhydrides:

    • Dynamic kinetic resolution has been successfully applied to disubstituted succinic anhydrides, as demonstrated in recent literature [24].
    • These methods enable the enantioselective synthesis of γ-butyrolactones with control over multiple stereocenters.

Analytical Methods for Enantiomeric Excess Determination

Accurate determination of enantiomeric excess is crucial for evaluating the success of kinetic resolution and other asymmetric processes:

  • Chromatographic methods:

    • High-performance liquid chromatography (HPLC) with chiral stationary phases is widely used for determining enantiomeric excess [25].
    • Gas chromatography (GC) with chiral columns is suitable for volatile derivatives.
  • Spectroscopic methods:

    • Nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents or chiral derivatizing agents can provide information about enantiomeric composition [25].
    • Optical rotation measurements, while traditional, provide less direct information about enantiomeric excess.
  • Polarimetry:

    • Measurement of optical rotation can provide information about enantiomeric purity when correlated with known standards [25].
    • This method is particularly useful for routine analysis of known compounds.
  • Simplified methods:

    • Recent developments include simplified methods based on relative quantities (enantiomeric excess) rather than absolute quantification, improving analytical accuracy [25].
    • These methods avoid the need for calibration and cumbersome sample handling.

Through careful application of kinetic resolution techniques and accurate determination of enantiomeric excess, high-purity (S)-(-)-2-(Trifluoroacetamido)succinic anhydride and its derivatives can be obtained for various applications.

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

N-[(3S)-2,5-dioxooxolan-3-yl]-2,2,2-trifluoroacetamide

Dates

Modify: 2023-08-16

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